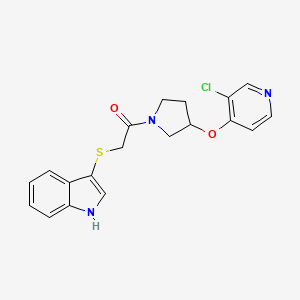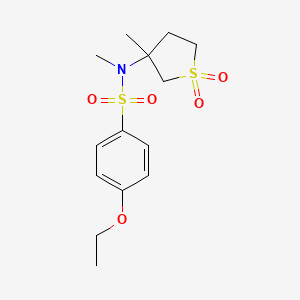
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21NO5S2 and its molecular weight is 347.44. The purity is usually 95%.
The exact mass of the compound 4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitumor Applications
Sulfonamides have been extensively studied for their anticancer and antitumor properties. Research highlights the development of sulfonamide compounds acting as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Notably, sulfonamides targeting the tumor-associated isoforms CA IX/XII have shown significant antitumor activity, with several patents dealing with drugs like apricoxib (a COX2 inhibitor) and pazopanib, a tyrosine kinase inhibitor (Carta, Scozzafava, & Supuran, 2012).
Enzyme Inhibition for Therapeutic Effects
Sulfonamides serve as inhibitors for various enzymes, contributing to their therapeutic effects in conditions like glaucoma, obesity, cancer, and epilepsy. Specifically, their role in inhibiting carbonic anhydrase (CA) has been crucial for managing conditions like glaucoma, where they reduce intraocular pressure by affecting bicarbonate formation and aqueous humor secretion (Carta, Supuran, 2013).
Antimicrobial Properties
Sulfonamides have a long history of use as antimicrobial agents, targeting a wide range of bacterial infections. Their mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway crucial for bacterial growth and multiplication. This makes sulfonamides effective against both gram-positive and gram-negative bacteria, highlighting their versatility as therapeutic agents (Gulcin, Taslimi, 2018).
Diagnostic Applications
Sulfonamides have been utilized in diagnostic applications, especially in the field of amyloid imaging for Alzheimer's disease. Compounds containing sulfonamide groups have been developed as radioligands for PET imaging, allowing for the in vivo measurement of amyloid in the brain. This application is crucial for early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
properties
IUPAC Name |
4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-4-20-12-5-7-13(8-6-12)22(18,19)15(3)14(2)9-10-21(16,17)11-14/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVCNBBMASVURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)

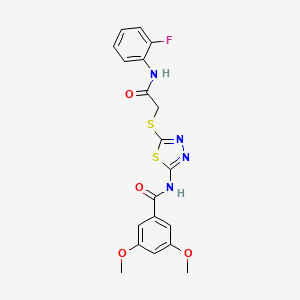
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
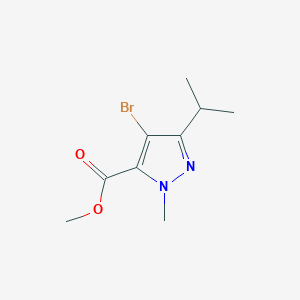
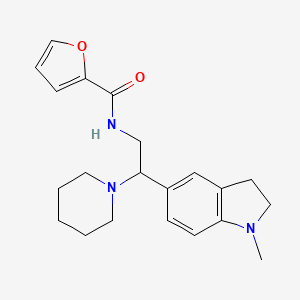
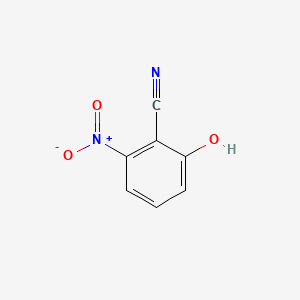
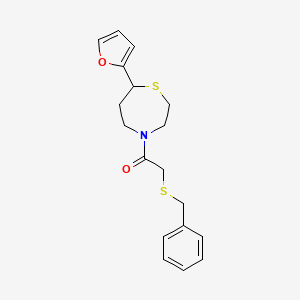
![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)
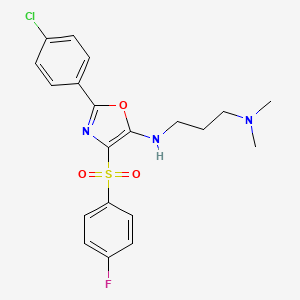
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

